molecular formula C22H26N4O3 B2770139 N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1448123-96-3

N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2770139
CAS No.: 1448123-96-3
M. Wt: 394.475
InChI Key: DXVGWXPFSSGVEV-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that belongs to the family of piperidines Piperidines are a class of heterocyclic compounds containing a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Nicotinoyl Group: The nicotinoyl group is introduced through acylation reactions using nicotinic acid or its derivatives.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the intermediate compounds with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)carboxamide
  • N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)urea
  • N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)thiourea

Uniqueness

N1-(2,3-dimethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s stability, reactivity, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-15-5-3-7-19(16(15)2)25-21(28)20(27)24-13-17-8-11-26(12-9-17)22(29)18-6-4-10-23-14-18/h3-7,10,14,17H,8-9,11-13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVGWXPFSSGVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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